molecular formula C21H16N2O2 B186849 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 119825-06-8

2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No. B186849
M. Wt: 328.4 g/mol
InChI Key: WUJXZJYOTMYIOZ-UHFFFAOYSA-N
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Description

2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile (AMBCC) is a recently synthesized chemical compound with a variety of applications, especially in the field of scientific research. AMBCC has a wide range of biochemical and physiological effects, making it an attractive research tool for a variety of applications.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

One of the primary areas of interest for 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile and related compounds is their synthesis and chemical reactivity. The core structure of these compounds, often related to chromenes and coumarins, has been explored for various synthetic modifications and applications. For instance, Mazimba (2016) discusses synthetic protocols for benzo[c]chromen-6-ones, highlighting the importance of these core structures in pharmacological research due to their presence in secondary metabolites (Mazimba, 2016). These synthetic approaches provide a foundation for further modification and exploration of 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile derivatives.

Biological Activities and Pharmacological Importance

The biological activities of compounds similar to 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile have been extensively studied, with findings suggesting a wide range of pharmacological potentials. Sugita et al. (2017) conducted research on tumor specificity and keratinocyte toxicity of certain chromone derivatives, demonstrating the potential for these compounds in cancer therapy due to their selective cytotoxicity and ability to modulate drug resistance (Sugita et al., 2017). Such studies underscore the importance of exploring 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile and its derivatives for anticancer drug development.

properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-24-15-9-6-14(7-10-15)19-17-11-8-13-4-2-3-5-16(13)20(17)25-21(23)18(19)12-22/h2-11,19H,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJXZJYOTMYIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384547
Record name 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

CAS RN

119825-06-8
Record name 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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